Lipophilicity Tuning: Methyl 3-(1-aminoethyl)piperidine-1-carboxylate Offers the Lowest XLogP3 in the 3‑(1‑Aminoethyl)piperidine‑1‑carboxylate Series
The target compound exhibits an XLogP3‑AA of 0.4, compared with 0.7 for the ethyl congener and 1.3 for the tert‑butyl congener [1]. This 0.3‑unit reduction relative to the ethyl analog translates into a measurably lower predicted membrane permeability and a different oral absorption profile, making the methyl carbamate the preferred starting point for lead series requiring tighter control of lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.4 |
| Comparator Or Baseline | Ethyl 3‑(1‑aminoethyl)piperidine‑1‑carboxylate: XLogP3‑AA = 0.7; tert‑Butyl 3‑(1‑aminoethyl)piperidine‑1‑carboxylate: XLogP3‑AA = 1.3 |
| Quantified Difference | ΔXLogP3 = −0.3 (vs. ethyl); ΔXLogP3 = −0.9 (vs. tert‑butyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2024.11.20 release) |
Why This Matters
Lower lipophilicity can reduce off‑target binding and improve metabolic stability, making the methyl derivative the most attractive candidate for early‑stage lead optimization where lipophilic ligand efficiency must be maximized.
- [1] PubChem Computed Properties: XLogP3‑AA values for methyl (CID 64028993, 0.4), ethyl (CID 53424613, 0.7), and tert‑butyl (CID 25023434, 1.3) 3‑(1‑aminoethyl)piperidine‑1‑carboxylates. View Source
